-TPA -

-TPA

Catalog Number: EVT-8248935
CAS Number:
Molecular Formula: C36H56O8
Molecular Weight: 616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tissue plasminogen activator can be sourced from human tissues or produced through recombinant DNA technology. The recombinant forms of tissue plasminogen activator, such as alteplase, reteplase, and tenecteplase, are commonly used in clinical settings for therapeutic purposes, particularly in treating ischemic strokes and myocardial infarctions. These agents are classified as thrombolytics due to their ability to dissolve clots .

Synthesis Analysis

The synthesis of tissue plasminogen activator involves several methods, primarily focusing on recombinant DNA technology. Initially isolated from mammalian tissues, tissue plasminogen activator was first produced using recombinant techniques at Genentech in 1982. The process begins with the creation of a complementary DNA (cDNA) library from mRNA extracted from human melanoma cells. This cDNA is then cloned into plasmids and expressed in various host systems, including Escherichia coli and Chinese hamster ovary cells, which are favored for their ability to perform post-translational modifications necessary for functional protein activity .

Technical Details

  • Recombinant Expression: The transformation of host cells is achieved using plasmids containing the tPA gene. Selection is often enhanced using methotrexate to promote the expression of dihydrofolate reductase (DHFR), which allows for higher yields of recombinant protein.
  • Purification: After expression, the enzyme is purified from the culture medium using various chromatographic techniques such as affinity chromatography and size-exclusion chromatography .
Molecular Structure Analysis

The molecular structure of tissue plasminogen activator consists of several domains that facilitate its enzymatic function:

  • Structure: The enzyme has a complex three-dimensional structure characterized by multiple disulfide bonds that stabilize its conformation. The protease domain is crucial for its activity and comprises specific amino acid residues that interact with plasminogen.
  • Data: Structural analysis using techniques like X-ray crystallography has provided insights into the active site configuration and substrate binding mechanisms .
Chemical Reactions Analysis

Tissue plasminogen activator primarily catalyzes the hydrolysis of the Arg561-Val562 bond in plasminogen to produce plasmin. This reaction is central to fibrinolysis—the process by which blood clots are dissolved.

Technical Details

  • Reaction Mechanism: The mechanism involves the formation of an enzyme-substrate complex, followed by cleavage of the peptide bond and release of active plasmin.
  • Inhibition: Tissue plasminogen activator activity can be inhibited by various factors, including specific inhibitors like plasminogen activator inhibitor-1 (PAI-1), which can lead to pathological conditions if not properly regulated .
Mechanism of Action

The mechanism of action for tissue plasminogen activator involves several steps:

  1. Binding: tPA binds to fibrin within a clot, enhancing its local concentration at the site.
  2. Activation: It converts bound plasminogen into plasmin.
  3. Fibrinolysis: Plasmin then degrades fibrin into soluble fragments, effectively dissolving the clot.

This process not only restores blood flow but also plays a role in tissue remodeling during wound healing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder when lyophilized.
  • Solubility: Soluble in water and physiological saline; stability can vary with pH and temperature.

Chemical Properties

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies based on glycosylation; typically around pH 5.5 to 6.5.
  • Stability: Sensitive to temperature and pH changes; requires careful handling during storage and formulation .
Applications

Tissue plasminogen activator has significant applications in medicine:

  • Thrombolytic Therapy: Used in emergency medicine for treating acute ischemic strokes and myocardial infarctions by restoring blood flow.
  • Research Applications: Employed in studies related to clot formation and dissolution mechanisms, as well as in developing novel therapeutic agents targeting thrombosis .
  • Drug Development: Ongoing research focuses on enhancing its efficacy and reducing side effects through novel delivery systems, such as magnetic nanoparticles for targeted therapy .

Properties

Product Name

-TPA

IUPAC Name

[(1S,2S,6R,10S,11S,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate

Molecular Formula

C36H56O8

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30+,32-,34-,35-,36-/m1/s1

InChI Key

PHEDXBVPIONUQT-VSQGRRSISA-N

SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@@H]4[C@@]1(C4(C)C)OC(=O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.